molecular formula C26H37NO8 B100926 [(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate CAS No. 19128-95-1

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

Cat. No.: B100926
CAS No.: 19128-95-1
M. Wt: 491.6 g/mol
InChI Key: SSZPQJWBUUXEHV-OKRFINCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is an antimalarial agent that combines two active pharmaceutical ingredients: sulfadoxine and pyrimethamine. This combination works synergistically to inhibit the synthesis of folinic acid in malaria parasites, making it effective against strains resistant to other antimalarial drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is synthesized by combining sulfadoxine and pyrimethamine. Sulfadoxine is a sulfonamide antibiotic, while pyrimethamine is a dihydrofolate reductase inhibitor. The synthesis involves the sequential blockage of two enzymes involved in folinic acid synthesis in the parasites .

Industrial Production Methods

Industrial production of this compound involves the large-scale synthesis of sulfadoxine and pyrimethamine, followed by their combination in specific ratios. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the synthesis and reactions of sulfonamides and dihydrofolate reductase inhibitors.

    Biology: Employed in research on malaria parasites and their resistance mechanisms.

    Medicine: Used in clinical studies to evaluate its efficacy and safety in treating malaria.

    Industry: Utilized in the development of new antimalarial drugs and formulations

Mechanism of Action

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate exerts its effects by inhibiting two key enzymes in the folinic acid synthesis pathway of malaria parasites. Sulfadoxine inhibits dihydropteroate synthase, while pyrimethamine inhibits dihydrofolate reductase. This dual inhibition leads to a depletion of folinic acid, which is essential for DNA synthesis and cell division in the parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate’s uniqueness lies in its dual mechanism of action, which makes it effective against strains of malaria that are resistant to other antimalarial drugs. This combination therapy reduces the risk of resistance development and provides a broader spectrum of activity .

Properties

CAS No.

19128-95-1

Molecular Formula

C26H37NO8

Molecular Weight

491.6 g/mol

IUPAC Name

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C26H37NO8/c1-15(2)5-6-16-12-17(25(32)33-14-18-9-11-27-10-3-4-19(18)27)7-8-20(16)34-26-24(31)23(30)22(29)21(13-28)35-26/h5,7-8,12,18-19,21-24,26,28-31H,3-4,6,9-11,13-14H2,1-2H3/t18-,19-,21-,22-,23+,24-,26-/m1/s1

InChI Key

SSZPQJWBUUXEHV-OKRFINCKSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)OC[C@H]2CCN3[C@@H]2CCC3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C

Origin of Product

United States

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